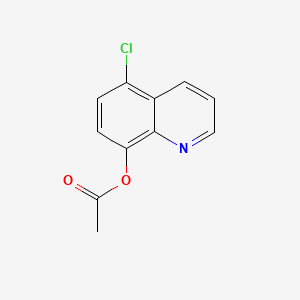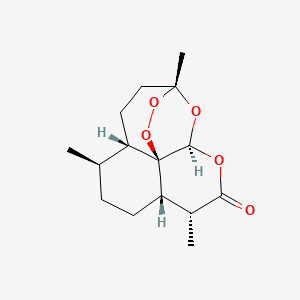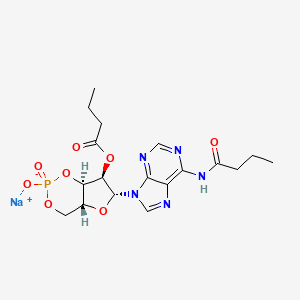
3-(2-amino-1-hydroxypropyl)phenol;(2S,3S)-2,3-dihydroxybutanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(2-amino-1-hydroxypropyl)phenol;(2S,3S)-2,3-dihydroxybutanedioic acid” is a complex organic molecule that consists of two distinct parts: 3-(2-amino-1-hydroxypropyl)phenol and (2S,3S)-2,3-dihydroxybutanedioic acid. This compound is known for its significant applications in various fields, including chemistry, biology, and medicine. It is often used in research due to its unique chemical properties and potential therapeutic benefits.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-amino-1-hydroxypropyl)phenol typically involves the reaction of 3-nitrophenol with epichlorohydrin, followed by reduction and amination steps. The reaction conditions include the use of a suitable reducing agent such as hydrogen in the presence of a palladium catalyst, and the amination step is carried out using ammonia or an amine derivative under controlled temperature and pressure conditions.
For the (2S,3S)-2,3-dihydroxybutanedioic acid component, it is commonly synthesized through the fermentation of glucose using specific strains of microorganisms such as Rhizopus oryzae. The fermentation process is followed by purification steps, including crystallization and filtration, to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of 3-(2-amino-1-hydroxypropyl)phenol involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process includes continuous monitoring of temperature, pressure, and pH levels to ensure consistent product quality.
The industrial production of (2S,3S)-2,3-dihydroxybutanedioic acid involves large fermentation tanks where the microbial fermentation process is carried out under sterile conditions. The downstream processing includes centrifugation, filtration, and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The phenolic group in 3-(2-amino-1-hydroxypropyl)phenol can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The nitro group in the precursor 3-nitrophenol can be reduced to an amino group using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: The hydroxyl group in the phenol ring can participate in substitution reactions, such as halogenation, where halogens like chlorine or bromine replace the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Hydrogen (H₂) with palladium (Pd) catalyst
Substitution: Chlorine (Cl₂), bromine (Br₂)
Major Products
Oxidation: Quinones
Reduction: Aminophenols
Substitution: Halogenated phenols
Wissenschaftliche Forschungsanwendungen
The compound “3-(2-amino-1-hydroxypropyl)phenol;(2S,3S)-2,3-dihydroxybutanedioic acid” has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and its interaction with various enzymes.
Medicine: Investigated for its potential therapeutic effects, including its use as a vasopressor agent to increase blood pressure in hypotensive patients.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of 3-(2-amino-1-hydroxypropyl)phenol involves its interaction with adrenergic receptors in the body. It acts as an agonist, stimulating these receptors and leading to vasoconstriction, which increases blood pressure. The (2S,3S)-2,3-dihydroxybutanedioic acid component acts as a stabilizing agent, enhancing the solubility and bioavailability of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-amino-1-hydroxypropyl)phenol: Similar compounds include other phenolic amines such as dopamine and norepinephrine.
(2S,3S)-2,3-dihydroxybutanedioic acid: Similar compounds include other hydroxy acids such as citric acid and malic acid.
Uniqueness
The uniqueness of 3-(2-amino-1-hydroxypropyl)phenol lies in its dual functionality as both a phenolic compound and an amine, allowing it to participate in a wide range of chemical reactions. The (2S,3S)-2,3-dihydroxybutanedioic acid component enhances its stability and solubility, making it more effective in its applications.
Eigenschaften
Molekularformel |
C13H19NO8 |
|---|---|
Molekulargewicht |
317.29 g/mol |
IUPAC-Name |
3-(2-amino-1-hydroxypropyl)phenol;(2S,3S)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C9H13NO2.C4H6O6/c1-6(10)9(12)7-3-2-4-8(11)5-7;5-1(3(7)8)2(6)4(9)10/h2-6,9,11-12H,10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.0/s1 |
InChI-Schlüssel |
VENXSELNXQXCNT-WUUYCOTASA-N |
Isomerische SMILES |
CC(C(C1=CC(=CC=C1)O)O)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
CC(C(C1=CC(=CC=C1)O)O)N.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2R,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B10753453.png)

![2,2-dimethylpropanoyloxymethyl 7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10753493.png)
![4-oxo-4-[[(1S,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid](/img/structure/B10753498.png)


![(6R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10753510.png)






